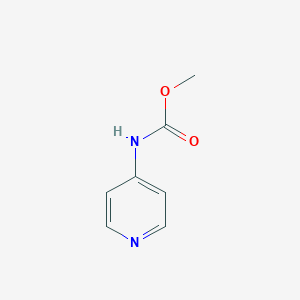
methyl N-pyridin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl N-pyridin-4-ylcarbamate is an organic compound with the molecular formula C7H8N2O2 It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the nitrogen atom is bonded to a 4-pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl N-pyridin-4-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-pyridinylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:
[ \text{4-Pyridinylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, 4-pyridinyl-, methyl ester may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl N-pyridin-4-ylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and methanol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where the 4-pyridinyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Hydrolysis: 4-Pyridinylcarbamic acid and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation: N-oxide derivatives of the original compound.
Applications De Recherche Scientifique
methyl N-pyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes that interact with carbamate esters.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, 4-pyridinyl-, methyl ester involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The 4-pyridinyl group can enhance binding affinity through π-π interactions with aromatic residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: Similar structure but lacks the 4-pyridinyl group.
Ethyl carbamate: Similar ester group but with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group instead of a 4-pyridinyl group.
Uniqueness
methyl N-pyridin-4-ylcarbamate is unique due to the presence of the 4-pyridinyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
79546-31-9 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-2-4-8-5-3-6/h2-5H,1H3,(H,8,9,10) |
Clé InChI |
HAUSEHWKDGUEGE-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=NC=C1 |
SMILES canonique |
COC(=O)NC1=CC=NC=C1 |
Key on ui other cas no. |
79546-31-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















